6-chloro-3-methyl-1H-quinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3-methyl-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-methyl-1H-quinoxalin-2-one typically involves the cyclization of appropriate precursors. One common method is the condensation of 3-methyl-2-chloroaniline with glyoxal in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-methyl-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives, depending on the nucleophile used.
Scientific Research Applications
6-chloro-3-methyl-1H-quinoxalin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: Research has shown potential anticancer properties, and it is being studied for its role in inhibiting certain enzymes involved in cancer progression.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-3-methyl-1H-quinoxalin-2-one involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis. In cancer research, the compound is believed to inhibit enzymes such as topoisomerases, which are essential for DNA replication and cell division.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-3-methyl-6-chloroquinoxaline
- 2-Chloro-3-methylquinoxaline
Uniqueness
6-chloro-3-methyl-1H-quinoxalin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and potency in various applications.
Properties
Molecular Formula |
C9H7ClN2O |
---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
6-chloro-3-methyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H7ClN2O/c1-5-9(13)12-7-3-2-6(10)4-8(7)11-5/h2-4H,1H3,(H,12,13) |
InChI Key |
SKXFBVBQJRFIQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)Cl)NC1=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.